molecular formula C7H13NO4 B11756471 (S)-2-((Methoxycarbonyl)amino)pentanoic acid

(S)-2-((Methoxycarbonyl)amino)pentanoic acid

Cat. No.: B11756471
M. Wt: 175.18 g/mol
InChI Key: MUSAWTUYKNDIND-YFKPBYRVSA-N
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Description

(S)-2-((Methoxycarbonyl)amino)pentanoic acid is an amino acid derivative with a methoxycarbonyl group attached to the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-((Methoxycarbonyl)amino)pentanoic acid can be achieved through various methods. One common approach is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile, followed by hydrolysis to yield the amino acid . Another method involves the use of photocatalytic reactions to modify amino acids under mild, physiologically compatible conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of flow microreactors has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: (S)-2-((Methoxycarbonyl)amino)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

(S)-2-((Methoxycarbonyl)amino)pentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-((Methoxycarbonyl)amino)pentanoic acid involves its interaction with specific molecular targets and pathways. The methoxycarbonyl group can influence the compound’s reactivity and binding affinity to enzymes and receptors. This interaction can modulate biochemical pathways, leading to various physiological effects .

Comparison with Similar Compounds

Uniqueness: (S)-2-((Methoxycarbonyl)amino)pentanoic acid is unique due to its specific methoxycarbonyl group, which provides distinct reactivity and stability compared to other protective groups like Fmoc and Boc. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous.

Properties

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

(2S)-2-(methoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C7H13NO4/c1-3-4-5(6(9)10)8-7(11)12-2/h5H,3-4H2,1-2H3,(H,8,11)(H,9,10)/t5-/m0/s1

InChI Key

MUSAWTUYKNDIND-YFKPBYRVSA-N

Isomeric SMILES

CCC[C@@H](C(=O)O)NC(=O)OC

Canonical SMILES

CCCC(C(=O)O)NC(=O)OC

Origin of Product

United States

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